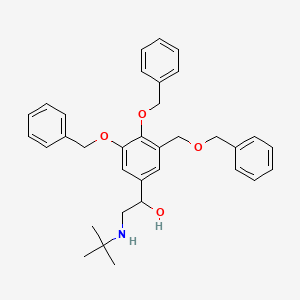
4,5-Dibenzyl 5-Hydroxy Albuterol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dibenzyl 5-Hydroxy Albuterol: is a chemical compound used as an intermediate in the synthesis of 5-Hydroxy Albuterol, which is an analog of the bronchodilator Albuterol. This compound has a molecular formula of C34H39NO4 and a molecular weight of 525.68. It is primarily used in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibenzyl 5-Hydroxy Albuterol involves multiple steps, starting from readily available raw materials. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. the general approach involves the protection and deprotection of functional groups, followed by selective reactions to introduce the desired substituents.
Industrial Production Methods: Industrial production of this compound is carried out in specialized facilities equipped to handle complex organic synthesis. The process involves large-scale reactions under controlled conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Dibenzyl 5-Hydroxy Albuterol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of specific substituents with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carbonyl-containing derivatives, while reduction can produce various hydroxylated compounds .
Aplicaciones Científicas De Investigación
4,5-Dibenzyl 5-Hydroxy Albuterol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as an analog of Albuterol, a known bronchodilator.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 4,5-Dibenzyl 5-Hydroxy Albuterol involves its interaction with specific molecular targets and pathways. As an analog of Albuterol, it is likely to act on beta-2 adrenergic receptors, leading to the relaxation of bronchial smooth muscle and relief of bronchospasm. The compound may also influence other signaling pathways and cellular processes, contributing to its overall effects .
Comparación Con Compuestos Similares
Albuterol: A widely used bronchodilator with a similar structure but different substituents.
5-Hydroxy Albuterol: An analog of Albuterol with an additional hydroxyl group.
Salbutamol: Another bronchodilator with structural similarities to Albuterol.
Uniqueness: 4,5-Dibenzyl 5-Hydroxy Albuterol is unique due to its specific substituents and functional groups, which confer distinct chemical and biological properties. Its role as an intermediate in the synthesis of 5-Hydroxy Albuterol further highlights its importance in research and industrial applications.
Propiedades
Fórmula molecular |
C34H39NO4 |
|---|---|
Peso molecular |
525.7 g/mol |
Nombre IUPAC |
1-[3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)phenyl]-2-(tert-butylamino)ethanol |
InChI |
InChI=1S/C34H39NO4/c1-34(2,3)35-21-31(36)29-19-30(25-37-22-26-13-7-4-8-14-26)33(39-24-28-17-11-6-12-18-28)32(20-29)38-23-27-15-9-5-10-16-27/h4-20,31,35-36H,21-25H2,1-3H3 |
Clave InChI |
PEXBAKICGKOFQK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NCC(C1=CC(=C(C(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)COCC4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



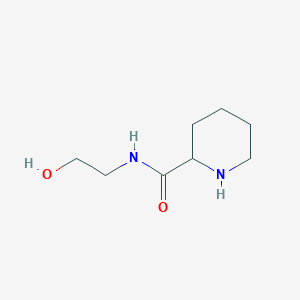


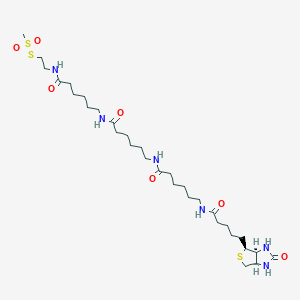

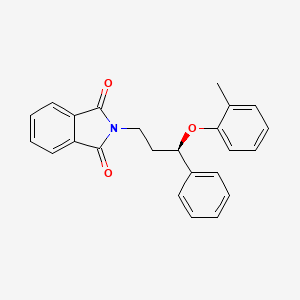
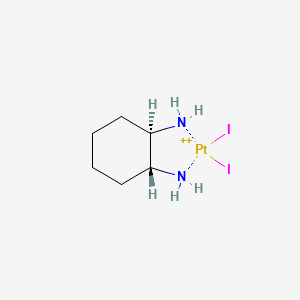
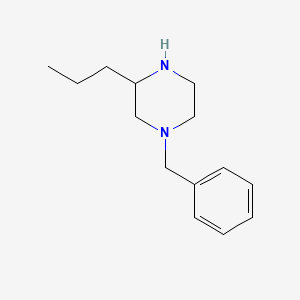
![11-oxo-6,11-Dihydro-5H-dibenzo[b,e]azepine-5-carboxamide](/img/structure/B13842856.png)
![ethyl (2E)-5,5,5-trideuterio-2-[(4-fluorophenyl)methylidene]-3-oxo-4-(trideuteriomethyl)pentanoate](/img/structure/B13842860.png)

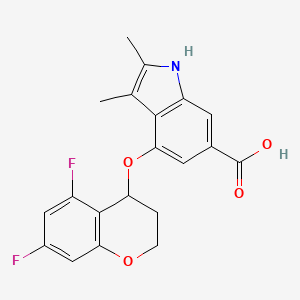
![1-methyl-3-[[4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyrrolidin-2-one](/img/structure/B13842886.png)
